molecular formula C20H20N4O4S B12124422 2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B12124422
M. Wt: 412.5 g/mol
InChI Key: LAKSWHLQJSTLDS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide (CAS: 546107-30-6) is an acetamide derivative featuring a 3,4-dimethylphenoxy group linked to an acetamide scaffold and a pyrimidin-2-ylsulfamoylphenyl moiety. Its molecular weight is 428.462 g/mol (C₂₁H₂₂N₄O₄S) . The compound’s structural uniqueness lies in the combination of a dimethyl-substituted phenoxy group and a pyrimidine sulfonamide moiety, which may confer selectivity in biological interactions.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H20N4O4S/c1-14-4-7-17(12-15(14)2)28-13-19(25)23-16-5-8-18(9-6-16)29(26,27)24-20-21-10-3-11-22-20/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)

InChI Key

LAKSWHLQJSTLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substitution patterns on the pyrimidine ring (2- vs. 4-/6-positions) influence steric and electronic interactions with biological targets.
  • The 3,4-dimethylphenoxy group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., propanoylphenoxy) .

Triazole-Containing Acetamides

Compounds from feature 1,2,4-triazole rings instead of pyrimidine sulfonamides:

  • Compound 53 : N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(3,4-dihydro-5-methyl-2,4-dioxopyrimidin-1(2H)-yl)acetamide.
    • Lower synthetic yield (32%) compared to simpler analogs, suggesting challenges in introducing heterocyclic groups .
    • Melting point: 225–227°C, higher than the target compound’s unreported value, possibly due to increased crystallinity from the dioxopyrimidinyl group .

Key Differences :

  • Triazole-containing analogs exhibit diverse bioactivity (e.g., cytohesin inhibition) but may face metabolic instability due to labile substituents (e.g., tert-butylphenyl) .
  • The target compound’s pyrimidine sulfonamide group could offer better hydrogen-bonding capacity for target engagement.

Phenoxy-Substituted Acetamides with Varied Pharmacophores

  • 2-(3,4-Dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide (): Demonstrated favorable ADMET properties and binding energy (-8.2 kcal/mol) with MPII, highlighting the importance of the dimethylphenoxy group in hydrophobic interactions .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide (): ACE2 docking score: -5.51 kcal/mol, suggesting moderate binding affinity. The dimethoxyphenyl group may reduce potency compared to dimethylphenoxy due to altered electron distribution .

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